molecular formula C12H10Cl2N2OPd B8003761 Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) CAS No. 1150097-98-5

Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II)

Cat. No.: B8003761
CAS No.: 1150097-98-5
M. Wt: 375.5 g/mol
InChI Key: DQWIOWASGZSKNG-UHFFFAOYSA-L
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Description

Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II): is a palladium-based complex that has garnered significant interest in the field of organometallic chemistry. This compound is known for its versatility in catalyzing various coupling reactions, making it a valuable tool in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) typically involves the reaction of 2-(4,5-dihydro-2-oxazolyl)quinoline with a palladium source, such as palladium(II) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent like dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired complex is complete .

Industrial Production Methods: While specific industrial production methods for Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) is primarily involved in various coupling reactions, including:

  • Buchwald-Hartwig cross coupling
  • Suzuki-Miyaura coupling
  • Stille coupling
  • Sonogashira coupling
  • Negishi coupling
  • Heck coupling
  • Hiyama coupling

Common Reagents and Conditions: These reactions typically require the presence of a base, such as potassium carbonate or sodium hydroxide, and are often carried out in polar aprotic solvents like dimethylformamide or tetrahydrofuran. The reactions are usually performed under an inert atmosphere to prevent oxidation of the palladium complex.

Major Products: The major products of these reactions are often biaryl compounds, alkenes, or other complex organic molecules, depending on the specific coupling partners used.

Scientific Research Applications

Chemistry: In chemistry, Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) is widely used as a catalyst in the synthesis of complex organic molecules. Its ability to facilitate various coupling reactions makes it invaluable for constructing carbon-carbon and carbon-heteroatom bonds .

Biology and Medicine: While its direct applications in biology and medicine are less common, the compounds synthesized using this palladium complex can have significant biological activity. For example, biaryl compounds synthesized via Suzuki-Miyaura coupling are often found in pharmaceuticals and natural products.

Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its role as a catalyst in large-scale organic synthesis processes is crucial for the efficient production of these compounds .

Mechanism of Action

The mechanism by which Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) exerts its catalytic effects involves the formation of a palladium(0) species from the palladium(II) precursor. This palladium(0) species then participates in oxidative addition, transmetalation, and reductive elimination steps to form the desired coupling products. The molecular targets and pathways involved are primarily the organic substrates and intermediates in the coupling reactions .

Comparison with Similar Compounds

  • Dichloro[1,10-phenanthroline]palladium(II)
  • Dichloro[2,2’-bipyridine]palladium(II)
  • Dichloro[2-(2-pyridyl)quinoline]palladium(II)

Uniqueness: Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) is unique due to the presence of the 2-(4,5-dihydro-2-oxazolyl)quinoline ligand, which imparts specific electronic and steric properties to the palladium center. This can influence the reactivity and selectivity of the palladium complex in various coupling reactions, making it a versatile and valuable catalyst in synthetic organic chemistry .

Properties

IUPAC Name

dichloropalladium;2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O.2ClH.Pd/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12;;;/h1-6H,7-8H2;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWIOWASGZSKNG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=NC3=CC=CC=C3C=C2.Cl[Pd]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OPd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655298
Record name Dichloropalladium--2-(4,5-dihydro-1,3-oxazol-2-yl)quinoline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150097-98-5
Record name Dichloropalladium--2-(4,5-dihydro-1,3-oxazol-2-yl)quinoline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II)
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